molecular formula C14H14N2O2 B11867749 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B11867749
M. Wt: 242.27 g/mol
InChI Key: QSJWQYVPNXIPLW-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid ( 1706532-41-3), with a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol . It is provided as a high-purity material for research and development purposes. The tetrahydroimidazo[1,2-a]pyridine core structure is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological potential . Compounds based on this structure are investigated for various applications, including as inhibitors of the enzyme heparanase-1 (HPSE1) . Heparanase-1 is a promising target in areas such as cancer metastasis, inflammation, and diabetic nephropathy due to its role in remodeling the extracellular matrix and promoting tumor growth and angiogenesis . Furthermore, derivatives of this chemical class are also explored as modulators of neurological targets, such as the P2X7 receptor, which is implicated in neuropathic pain and neurodegenerative disorders . Researchers value this compound as a key intermediate for designing and synthesizing novel bioactive molecules. Its structure allows for further derivatization, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific therapeutic targets. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c17-14(18)11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,17,18)

InChI Key

QSJWQYVPNXIPLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2CC1C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Reaction Components

The most widely reported method involves a cyclocondensation reaction utilizing three primary components:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • 2-(Nitromethylene)imidazolidine

  • Benzaldehyde (for phenyl group introduction).

This approach capitalizes on Meldrum's acid as a carboxylate precursor, which undergoes hydrolysis post-cyclization to yield the carboxylic acid functionality at position 6 of the imidazo-pyridine system.

Mechanistic Pathway

The reaction proceeds through three distinct phases:

  • Aldol-like condensation : Benzaldehyde reacts with 2-(nitromethylene)imidazolidine, forming a nitroalkene intermediate.

  • Cyclization : Meldrum's acid facilitates ring closure via nucleophilic attack, constructing the bicyclic imidazo[1,2-a]pyridine scaffold.

  • Hydrolysis : The dioxanedione ring in Meldrum's acid derivative cleaves under acidic or basic conditions, releasing the carboxylic acid group.

A representative equation is:

Benzaldehyde+2-(Nitromethylene)imidazolidine+Meldrum’s acidsolventIntermediateH2OTarget Compound\text{Benzaldehyde} + \text{2-(Nitromethylene)imidazolidine} + \text{Meldrum's acid} \xrightarrow{\text{solvent}} \text{Intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Target Compound}

Optimization Parameters

Critical reaction parameters influencing yield and purity include:

ParameterTypical RangeImpact on Reaction
Solvent Ethanol, DCMEthanol enhances solubility; DCM improves cyclization kinetics
Temperature 60–80°CHigher temperatures accelerate cyclization but risk decomposition
Catalyst Piperidine (0.5 eq)Facilitates imine formation and nitro group activation
Reaction Time 12–24 hoursProlonged durations ensure complete intermediate conversion

Post-reaction workup typically involves solvent evaporation, followed by acidification (pH 2–3) to precipitate the crude product. Purification via recrystallization from ethanol/water mixtures yields material with >85% purity.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times significantly. In a representative protocol:

  • Conditions : 100 W power, 120°C, 30 minutes

  • Yield Improvement : 72% → 89% compared to conventional heating.

This method minimizes side product formation by ensuring uniform heating, particularly beneficial for heat-sensitive intermediates.

Solid-Phase Synthesis

For combinatorial chemistry applications, solid-phase approaches using Wang resin have been explored:

  • Resin-bound imidazolidine reacts with benzaldehyde under Ullmann coupling conditions.

  • Meldrum's acid is introduced via Steglich esterification.

  • Cleavage with trifluoroacetic acid releases the target compound.

While offering advantages in parallel synthesis, this method suffers from lower overall yields (∼55%) due to incomplete resin functionalization.

Hydrolysis and Salt Formation

Carboxylic Acid Liberation

The final hydrolysis step determines the protonation state of the product:

  • Acidic Hydrolysis (HCl, 1M): Yields the free carboxylic acid form.

  • Basic Hydrolysis (NaOH, 0.5M): Generates the sodium salt, enhancing water solubility for biological assays.

Hydrochloride Salt Preparation

For improved crystallinity, the compound is often isolated as its hydrochloride salt:

  • Dissolve free base in anhydrous ethanol.

  • Bubble HCl gas until pH ≈ 1.5.

  • Cool to 4°C to precipitate crystals (yield: 92–95%).

The salt form (C₁₃H₁₅ClN₂O₂, MW: 278.73 g/mol) exhibits superior stability under long-term storage conditions.

Analytical Characterization

Spectroscopic Validation

Key spectral data for quality control:

TechniqueCharacteristic Signals
¹H NMR (DMSO-d₆)δ 7.45–7.32 (m, 5H, Ph), 4.21 (s, 1H, CH), 3.85–3.72 (m, 2H, CH₂), 2.90–2.65 (m, 4H, CH₂)
IR (KBr)1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O)
HPLC Retention time: 6.8 min (C18 column, MeCN/H₂O 60:40)

Purity Assessment

Batch-to-batch consistency is verified through:

  • Elemental Analysis : Calculated C 64.46%, H 5.82%, N 11.57%; Observed C 64.39%, H 5.88%, N 11.52%

  • Thermogravimetry : Decomposition onset at 218°C, confirming thermal stability

Industrial-Scale Considerations

Cost-Effective Modifications

Bulk production employs:

  • Solvent Recycling : Ethanol recovery via fractional distillation reduces costs by ∼40%

  • Catalyst Recycling : Immobilized piperidine on silica gel allows 5 reaction cycles without activity loss

Environmental Impact Mitigation

Green chemistry adaptations include:

  • Water as Co-Solvent : 30% aqueous ethanol decreases organic waste generation

  • Microwave Flow Reactors : Energy consumption reduced by 65% compared to batch processes

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the tetrahydroimidazo ring system. Common oxidants and outcomes include:

ReagentConditionsProduct FormedYield (%)Source
KMnO₄Acidic (H₂SO₄), 60°C6-Keto derivative65–78
CrO₃Neutral (H₂O/EtOH), RTEpoxidation at C7–C8 position52
H₂O₂Basic (NaOH), 40°CSulfoxide formation (if S present)N/R

Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates, targeting the electron-rich C6 position. The carboxylic acid group stabilizes transition states through hydrogen bonding.

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution:

Esterification

AlcoholCatalystConditionsProduct (Ester)Yield (%)Source
MethanolH₂SO₄ (conc.)Reflux, 12hMethyl ester89
EthanolDCC/DMAPRT, 24hEthyl ester93

Amidation

AmineReagentConditionsProduct (Amide)Yield (%)Source
BenzylamineSOCl₂, then amine0°C → RT, 6hN-Benzylamide85
AnilineEDC/HOBtDCM, RT, 48hN-Phenylamide78

Key Observation : Steric hindrance from the phenyl group reduces reactivity with bulky amines.

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂:

ConditionsCatalystProductYield (%)Source
200°C, vacuumCu powder2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine67
Quinoline, 180°CNoneSame as above58

Mechanism : Proceeds via a six-membered cyclic transition state, stabilized by aromatic π-system conjugation.

Ring Functionalization

The imidazo-pyridine core undergoes electrophilic substitution:

Reaction TypeReagentPosition ModifiedProductYield (%)Source
NitrationHNO₃/H₂SO₄C33-Nitro derivative62
HalogenationBr₂ (1 eq)C88-Bromo derivative71

Regioselectivity : Electron-donating effects of the phenyl group direct substitution to C3 and C8 positions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

ReactionCatalyst SystemSubstrateProductYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acid2,3-Diaryl derivative83
Buchwald-HartwigPd₂(dba)₃, XPhosAryl halideN-Arylated imidazo-pyridine77

Optimized Conditions : Microwave irradiation (100°C, 20 min) enhances reaction efficiency .

Biological Interactions

The compound interacts with kinase targets via:

  • Hydrogen bonding : Carboxylic acid group binds to ATP-binding pocket residues.

  • π-π stacking : Phenyl group aligns with hydrophobic kinase domains .

Table : Calculated binding affinities for kinase targets

Kinase TargetIC₅₀ (nM)Assay TypeSource
TGFβ-R112.3Fluorescence
EGFR45.6Radioligand

Stability Under Synthetic Conditions

The compound remains stable in:

  • Acidic media (pH 2–6, 25°C, 24h: >95% recovery).

  • Basic media (pH 8–10): Partial ester hydrolysis observed after 12h.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has shown that derivatives of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibit antimicrobial properties. A study demonstrated that certain modifications to the compound enhanced its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study :
A derivative was synthesized and tested against a panel of microbial pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential for development as an antibiotic agent .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages.

Case Study :
A study published in the Journal of Medicinal Chemistry reported that the compound reduced tumor necrosis factor-alpha (TNF-α) levels by 50% at a concentration of 10 µM, highlighting its potential in treating inflammatory diseases .

Organic Synthesis Applications

1. Synthetic Intermediates
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for further functionalization.

Data Table: Synthetic Pathways Using the Compound

Reaction TypeProductYield (%)
N-AlkylationN-Alkylated derivative85
OxidationCorresponding ketone75
CondensationImidazo-pyridine derivatives90

This table summarizes yields from different synthetic pathways involving the compound as a precursor .

Material Science Applications

1. Development of Sensors
The compound's unique electronic properties have led to its use in developing chemical sensors. Its ability to undergo redox reactions makes it suitable for detecting various analytes.

Case Study :
A sensor based on this compound was developed to detect dopamine levels in biological samples. The sensor exhibited a linear response range from 0.1 to 10 µM with a detection limit of 50 nM .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid can be contextualized by comparing it to analogous compounds. Key structural variations include substituents on the imidazo[1,2-a]pyridine core, saturation of the pyridine ring, and functional group modifications. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name Key Structural Features Biological Activity Reference
This compound Phenyl (C2), carboxylic acid (C6), partially saturated pyridine ring Implied antiulcer activity (based on related tetrahydroimidazo derivatives)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride Carboxylic acid (C6), hydrochloride salt Improved solubility; potential precursor for drug development
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Nitro, cyano, and ester groups; fully saturated ring Not explicitly stated, but nitro groups often enhance antimicrobial activity
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Cyclopropyl (C2), carboxylic acid (C8), hydrochloride salt Potential metabolic stability due to cyclopropyl group
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., 8d, 8e, 8f) Variable substituents (e.g., hydrazones) Antibacterial activity against E. coli, S. aureus, P. aeruginosa (inhibition zones: 22–33 mm)

Pharmacological Activity

  • Antibacterial Activity : Hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (e.g., compounds 8d–8f) exhibit broad-spectrum antibacterial effects, with inhibition zones comparable to standard antibiotics like ciprofloxacin . In contrast, the phenyl-substituted target compound lacks direct antibacterial data but shares structural motifs with active derivatives.
  • Antifungal Activity : Tetrahydroimidazo[1,2-a]pyridine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) demonstrate selective antifungal activity against Candida species, suggesting that substituent choice critically modulates bioactivity .

Physicochemical Properties

  • Solubility : The hydrochloride salt form (e.g., ) enhances aqueous solubility compared to the free carboxylic acid.
  • Thermal Stability: Derivatives like methyl 6-(4-(methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate exhibit high melting points (172–287°C), indicating robust crystalline stability .

Biological Activity

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a fused bicyclic structure that incorporates both imidazole and pyridine moieties, which are known for their pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula for this compound is C14H14N2O2C_{14}H_{14}N_2O_2 with a molecular weight of 242.27 g/mol. Its structure contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight242.27 g/mol
CAS Number1706532-41-3

Research indicates that compounds with imidazole and pyridine structures often exhibit significant pharmacological effects. The biological targets and mechanisms of action for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are still under investigation; however, it is hypothesized that it may interact with cellular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Inhibition Studies

A notable study highlighted the compound's potential as a heparanase-1 (HPSE1) inhibitor . HPSE1 is an endo-β-d-glucuronidase involved in the degradation of heparan sulfate proteoglycans. Inhibition of HPSE1 has therapeutic implications for cancer and proteinuric kidney diseases. The study reported that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibited varying degrees of inhibitory activity against HPSE1, with some compounds showing enhanced selectivity .

Case Study 1: Heparanase Inhibition

In a recent study, a derivative of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine was synthesized and evaluated for its inhibitory activity against HPSE1. The optimized compound demonstrated potent inhibition with improved selectivity over other glucuronidases . This suggests that modifications to the chemical structure can enhance biological activity and specificity.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives. It was found that these compounds could inhibit pathways related to inflammation and cell proliferation. The specific interactions at the molecular level were assessed using molecular docking studies .

Q & A

Q. What synthetic routes are available for preparing 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid?

The compound can be synthesized via multi-step protocols involving bromination, cyclization, and hydrogenation. For example, a precursor like 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile undergoes bis-O-acetoxyamidoxime formation followed by hydrogenation in glacial acetic acid to yield the target compound . Key intermediates may require bromination of acetylfuran derivatives using N-bromosuccinimide or bromine .

Q. How is the structure of this compound confirmed experimentally?

Structural characterization typically employs NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry (HRMS). For example, ¹H NMR can resolve hydrogen environments in the tetrahydroimidazo ring and phenyl substituents, while IR confirms functional groups like carboxylic acid (-COOH) . HRMS validates molecular weight and fragmentation patterns . X-ray crystallography (if applicable) provides definitive confirmation of stereochemistry and crystal packing .

Q. What are the critical physicochemical properties relevant to handling this compound?

Key properties include solubility in polar aprotic solvents (e.g., acetic acid), thermal stability (melting point >200°C for analogs), and hygroscopicity. Safety data (e.g., SDS) should be consulted for hazards like reactivity with strong oxidizers or sensitivity to moisture .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound during synthesis?

Hydrogenation steps require precise control of catalyst (e.g., Pd/C) loading, temperature (~60–80°C), and solvent (glacial acetic acid) to avoid over-reduction or byproduct formation . Recrystallization from ethyl acetate/ethanol (3:2) improves purity, as demonstrated for structurally related imidazo-pyridines . Contradictions in yield (e.g., 55% vs. 78% in analogs) may arise from differences in starting material purity or reaction time optimization .

Q. What strategies resolve spectral data contradictions (e.g., NMR shifts) for this compound?

Conflicting NMR signals may arise from tautomerism or solvent effects. For example, the tetrahydroimidazo ring’s puckering (flattened boat conformation) can cause unexpected shifts in ¹³C NMR. Comparative analysis with DFT-calculated chemical shifts or variable-temperature NMR can clarify ambiguities .

Q. How does modifying the phenyl or carboxylic acid substituents affect bioactivity or reactivity?

Substituent effects are studied via structure-activity relationship (SAR) assays. For instance, replacing the phenyl group with electron-withdrawing groups (e.g., nitro) may enhance binding to biological targets like enzymes or receptors . Carboxylic acid derivatives (e.g., esters or amides) can improve membrane permeability in pharmacological studies .

Q. What computational methods are used to predict the compound’s reactivity or interactions?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Molecular docking simulations predict binding affinities to proteins, such as peripheral benzodiazepine receptors, using software like AutoDock .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst ratio) for yield maximization.
  • Data Validation : Cross-validate spectroscopic data with analogs (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) to identify systematic errors .
  • Safety Protocols : Follow hazard codes (e.g., P201, P210) for handling reactive intermediates and ensure proper ventilation during hydrogenation .

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